Lipophilicity (XLogP3) Differentiation: 5-Chloro-N-methyl vs. Non-Chlorinated and Non-Methylated Analogs
5-Chloro-N-methyl-1,3-thiazol-2-amine exhibits an XLogP3 value of 2.2, which is substantially higher than that of N-methylthiazol-2-amine (LogP 0.58) and moderately higher than 5-chlorothiazol-2-amine (LogP 1.9599) [1][2]. The combined effect of 5-chloro and N-methyl substitution elevates lipophilicity beyond the additive contribution of either group alone, moving the compound into a more favorable LogP window for membrane permeability according to Lipinski's rule-of-five guidelines.
| Evidence Dimension | Predicted partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | N-methylthiazol-2-amine (LogP = 0.58); 5-chlorothiazol-2-amine (LogP = 1.9599); 2-aminothiazole (LogP = 0.38) |
| Quantified Difference | +1.62 vs. N-methyl analog; +0.24 vs. 5-chloro analog; +1.82 vs. unsubstituted 2-aminothiazole |
| Conditions | Computed by XLogP3 3.0 (PubChem) and ACD/Labs software (ChemSpider); standard conditions |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and oral absorption potential of derived lead compounds, making this scaffold a superior starting point for CNS or intracellular targets compared to less lipophilic analogs.
- [1] PubChem. Compound Summary for CID 55285983: 5-chloro-N-methyl-1,3-thiazol-2-amine. Computed Properties: XLogP3-AA = 2.2. https://pubchem.ncbi.nlm.nih.gov/compound/55285983 (accessed 2026-05-05). View Source
- [2] Molbase. 5-chloro-1,3-thiazol-2-amine. LogP = 1.9599. https://qiye.molbase.cn/41663-73-4.html (accessed 2026-05-05). View Source
